molecular formula C28H29N3O7 B14943549 ethyl 4-hydroxy-5-[1-(3-hydroxy-4-methoxyphenyl)-3-{[2-(1H-indol-3-yl)ethyl]amino}-3-oxopropyl]-6-oxo-1,6-dihydropyridine-3-carboxylate

ethyl 4-hydroxy-5-[1-(3-hydroxy-4-methoxyphenyl)-3-{[2-(1H-indol-3-yl)ethyl]amino}-3-oxopropyl]-6-oxo-1,6-dihydropyridine-3-carboxylate

Cat. No.: B14943549
M. Wt: 519.5 g/mol
InChI Key: DKQHPJYKYJOGOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-hydroxy-5-[1-(3-hydroxy-4-methoxyphenyl)-3-{[2-(1H-indol-3-yl)ethyl]amino}-3-oxopropyl]-6-oxo-1,6-dihydropyridine-3-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a pyridine ring, an indole moiety, and several functional groups, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-hydroxy-5-[1-(3-hydroxy-4-methoxyphenyl)-3-{[2-(1H-indol-3-yl)ethyl]amino}-3-oxopropyl]-6-oxo-1,6-dihydropyridine-3-carboxylate involves multiple steps, each requiring specific reagents and conditions. A typical synthetic route may include:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of the Indole Moiety: The indole group can be introduced via a coupling reaction, such as the Fischer indole synthesis, using phenylhydrazine and a suitable ketone.

    Functional Group Modifications: Various functional groups, such as hydroxyl, methoxy, and carboxylate, can be introduced through selective reactions like hydroxylation, methylation, and esterification.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Catalysts: Use of catalysts to enhance reaction rates and selectivity.

    Solvents: Selection of appropriate solvents to dissolve reactants and facilitate reactions.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to maximize yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-hydroxy-5-[1-(3-hydroxy-4-methoxyphenyl)-3-{[2-(1H-indol-3-yl)ethyl]amino}-3-oxopropyl]-6-oxo-1,6-dihydropyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like potassium permanganate.

    Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents like sodium borohydride.

    Substitution: Replacement of functional groups with other groups using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, dichloromethane.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of new derivatives with different functional groups.

Scientific Research Applications

Ethyl 4-hydroxy-5-[1-(3-hydroxy-4-methoxyphenyl)-3-{[2-(1H-indol-3-yl)ethyl]amino}-3-oxopropyl]-6-oxo-1,6-dihydropyridine-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of ethyl 4-hydroxy-5-[1-(3-hydroxy-4-methoxyphenyl)-3-{[2-(1H-indol-3-yl)ethyl]amino}-3-oxopropyl]-6-oxo-1,6-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.

    Receptor Binding: Interacting with cellular receptors to modulate signaling pathways.

    DNA Intercalation: Inserting between DNA base pairs and affecting transcription and replication.

Comparison with Similar Compounds

Ethyl 4-hydroxy-5-[1-(3-hydroxy-4-methoxyphenyl)-3-{[2-(1H-indol-3-yl)ethyl]amino}-3-oxopropyl]-6-oxo-1,6-dihydropyridine-3-carboxylate can be compared with other similar compounds, such as:

    Ethyl 4-hydroxy-5-[1-(3-hydroxyphenyl)-3-{[2-(1H-indol-3-yl)ethyl]amino}-3-oxopropyl]-6-oxo-1,6-dihydropyridine-3-carboxylate: Lacks the methoxy group.

    Ethyl 4-hydroxy-5-[1-(4-methoxyphenyl)-3-{[2-(1H-indol-3-yl)ethyl]amino}-3-oxopropyl]-6-oxo-1,6-dihydropyridine-3-carboxylate: Lacks the hydroxyl group on the phenyl ring.

    This compound: Contains different substituents on the pyridine ring.

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C28H29N3O7

Molecular Weight

519.5 g/mol

IUPAC Name

ethyl 4-hydroxy-5-[1-(3-hydroxy-4-methoxyphenyl)-3-[2-(1H-indol-3-yl)ethylamino]-3-oxopropyl]-6-oxo-1H-pyridine-3-carboxylate

InChI

InChI=1S/C28H29N3O7/c1-3-38-28(36)20-15-31-27(35)25(26(20)34)19(16-8-9-23(37-2)22(32)12-16)13-24(33)29-11-10-17-14-30-21-7-5-4-6-18(17)21/h4-9,12,14-15,19,30,32H,3,10-11,13H2,1-2H3,(H,29,33)(H2,31,34,35)

InChI Key

DKQHPJYKYJOGOB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CNC(=O)C(=C1O)C(CC(=O)NCCC2=CNC3=CC=CC=C32)C4=CC(=C(C=C4)OC)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.